molecular formula C21H15ClF3N3O3S B12058691 4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide

Cat. No.: B12058691
M. Wt: 481.9 g/mol
InChI Key: LVZUZMHNHUVZDF-LGJNPRDNSA-N
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Description

The compound 4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide is a benzamide derivative featuring a sulfonamide group at the 4-position of the benzene ring and an (E)-configured imine-linked 2-trifluoromethylphenyl substituent. Although direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., sulfonamide-containing benzamides) are frequently explored as kinase inhibitors or antiparasitic agents .

Properties

Molecular Formula

C21H15ClF3N3O3S

Molecular Weight

481.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C21H15ClF3N3O3S/c22-16-7-11-18(12-8-16)32(30,31)28-17-9-5-14(6-10-17)20(29)27-26-13-15-3-1-2-4-19(15)21(23,24)25/h1-13,28H,(H,27,29)/b26-13+

InChI Key

LVZUZMHNHUVZDF-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with an amine derivative to form the sulfonylamino intermediate. This intermediate is then reacted with a trifluoromethylbenzaldehyde derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The trifluoromethyl group in the target compound enhances electron-withdrawing properties and lipophilicity compared to methoxy () or methylsulfonyl () groups . Sulfonamide vs. Sulfonylamino: The target compound’s sulfonamide group (SO₂NH) differs from methylsulfonylamino (SO₂NCH₃) in , altering hydrogen-bonding capacity and steric bulk . Imine Configuration: The (E)-imine configuration in the target compound may influence molecular planarity and binding interactions compared to non-specified configurations in analogs .

Synthetic Yields :

  • Compounds in achieved yields of 69–76% via HCl salt purification, suggesting feasible scalability for derivatives with trifluoromethyl/fluoro substituents .

Physicochemical and Pharmacokinetic Inference

  • Solubility: Sulfonamide and imine groups may reduce aqueous solubility relative to methylsulfonylamino derivatives () due to reduced polarity .
  • Metabolic Stability: Trifluoromethyl groups are known to resist oxidative metabolism, suggesting enhanced stability compared to non-fluorinated analogs .

Biological Activity

The compound 4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, including its antibacterial, enzyme inhibitory, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

C16H14ClF3N2O2S\text{C}_{16}\text{H}_{14}\text{ClF}_3\text{N}_2\text{O}_2\text{S}

1. Antibacterial Activity

Research has demonstrated that derivatives of sulfonamide compounds exhibit significant antibacterial properties. In a study evaluating synthesized compounds, it was found that those similar to our target compound showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve inhibition of bacterial growth through interference with metabolic pathways.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies indicated strong inhibitory effects on these enzymes, which are crucial in various physiological processes:

  • Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can lead to increased levels of acetylcholine, potentially aiding in neurological conditions.
  • Urease : Inhibition is significant as urease contributes to the pathogenesis of certain infections like those caused by Helicobacter pylori.

In one study, several derivatives exhibited strong urease inhibition, indicating potential therapeutic applications in treating infections associated with urease-producing bacteria .

3. Anticancer Activity

The anticancer potential of sulfonamide derivatives has been widely documented. The compound's structural features may contribute to its effectiveness against various cancer cell lines. Studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Case Study : A specific derivative demonstrated significant cytotoxicity against breast cancer cells in vitro, suggesting that modifications to the sulfonamide structure can enhance anticancer activity.

Research Findings

In a comprehensive evaluation of the biological activities of sulfonamide derivatives, researchers utilized techniques such as molecular docking and binding affinity assessments with bovine serum albumin (BSA). These studies help elucidate the pharmacokinetic properties and potential therapeutic efficacy of the compounds .

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